molecular formula C15H22N2O3S B15403391 N-(6-Aminohexanoyl)-S-phenyl-L-cysteine CAS No. 923294-43-3

N-(6-Aminohexanoyl)-S-phenyl-L-cysteine

Cat. No.: B15403391
CAS No.: 923294-43-3
M. Wt: 310.4 g/mol
InChI Key: UXXKMQSFMUKSSE-ZDUSSCGKSA-N
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Description

N-(6-Aminohexanoyl)-S-phenyl-L-cysteine is a cysteine derivative characterized by two structural modifications:

  • N-Acylation: A 6-aminohexanoyl group (CH₂CH₂CH₂CH₂CH₂CONH₂) replaces the hydrogen on the amino group of cysteine.
  • S-Substitution: A phenyl group (C₆H₅) is attached to the sulfur atom, contributing aromaticity and lipophilicity.

The compound is identified as a downregulated metabolite in exercise-induced fatigue, suggesting a role in amino acid metabolism or energy regulation . While direct synthesis details are absent in the evidence, analogous compounds are synthesized via reactions between cysteine derivatives and activated acyl or aryl precursors (e.g., isocyanates, thiols) .

Properties

CAS No.

923294-43-3

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

(2R)-2-(6-aminohexanoylamino)-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C15H22N2O3S/c16-10-6-2-5-9-14(18)17-13(15(19)20)11-21-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,17,18)(H,19,20)/t13-/m0/s1

InChI Key

UXXKMQSFMUKSSE-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)CCCCCN

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Acyl-S-aryl/alkyl Cysteine Derivatives

Key structural variations among analogs include modifications to the N-acyl group (e.g., acetyl, carbamoyl, aminohexanoyl) and S-substituents (e.g., substituted phenyl, alkyl chains).

Table 1: Structural and Physicochemical Comparisons
Compound Name N-Acyl Group S-Substituent Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ ppm) Biological Notes References
N-(6-Aminohexanoyl)-S-phenyl-L-cysteine 6-Aminohexanoyl Phenyl ~310* Not reported Downregulated post-exercise
N-Acetyl-S-(o-methoxyphenylcarbamoyl)cysteine Acetyl o-Methoxyphenylcarbamoyl 313 3.86 (OCH₃), 7.11–6.89 (phenyl) High yield (87%); enzyme inhibition?
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) Acetyl 3-Hydroxypropyl 195 Not reported Biomarker for acrylamide exposure
N-Acetyl-S-(4-fluorophenyl)cysteine Acetyl 4-Fluorophenyl 257 7.21–7.12 (fluorophenyl) Potential detoxification metabolite
N-Acetyl-S-(2-chlorophenyl)-L-cysteine Acetyl 2-Chlorophenyl 274 Not reported Synthetic intermediate

*Estimated based on formula (C₁₅H₂₂N₂O₃S).

Key Observations:

N-Acyl Group Impact: The 6-aminohexanoyl group in the target compound introduces a longer, flexible chain compared to acetyl (C₂H₃O) or carbamoyl groups. This may enhance membrane permeability or interaction with enzymes requiring extended binding pockets. Acetylated analogs (e.g., 3HPMA, 4-fluorophenyl derivatives) are smaller, favoring renal excretion and serving as biomarkers .

For example, o-methoxyphenylcarbamoyl derivatives showed higher synthetic yields (87%) compared to nitro-substituted analogs (31%) . Alkyl/hydroxyalkyl chains (e.g., 3-hydroxypropyl in 3HPMA) improve water solubility, critical for urinary excretion as mercapturic acids .

Preparation Methods

Thiol Functionalization Strategies

The introduction of the S-phenyl group to L-cysteine necessitates selective thiol modification while preserving the α-amine and carboxylate functionalities. A widely employed method involves nucleophilic aromatic substitution (SNAr) or disulfide exchange:

  • Disulfide Reduction and Thiol Alkylation :
    L-Cysteine is treated with diphenyl disulfide (PhSSPh) in the presence of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces the disulfide bond, generating a free thiolate intermediate, which reacts with a second equivalent of PhSSPh to form S-phenyl-L-cysteine.
    $$
    \text{Cys-SH + PhSSPh} \xrightarrow{\text{TCEP}} \text{Cys-SPh + PhSH}
    $$
    This reaction is typically conducted in a phosphate buffer (pH 8.0–8.5) to maintain thiolate nucleophilicity.

  • Direct Alkylation with Phenyl Halides :
    Alternative methods employ phenyl iodide (PhI) under basic conditions (e.g., NaH in DMF), facilitating an SN2 reaction at the cysteine thiol. However, this approach risks over-alkylation and requires stringent temperature control (0–4°C).

Purification and Characterization

Crude S-phenyl-L-cysteine is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (0.1% trifluoroacetic acid). Characterization by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) confirms the product:

  • ESI-MS : [M+H]⁺ calculated for $$ \text{C}9\text{H}{11}\text{NO}_2\text{S} $$: 210.06; observed: 210.12.
  • ¹H NMR (400 MHz, D₂O) : δ 7.35–7.25 (m, 5H, Ph), 4.25 (t, 1H, α-CH), 3.15 (dd, 2H, β-CH₂).

Acylation of S-Phenyl-L-cysteine with 6-Aminohexanoic Acid

Protection-Deprotection Strategy

To selectively acylate the α-amine of S-phenyl-L-cysteine, orthogonal protection of functional groups is critical:

  • Carboxylate Protection of 6-Aminohexanoic Acid :
    The amine of 6-aminohexanoic acid is protected as a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in tetrahydrofuran (THF)/water (1:1) with sodium bicarbonate.
    $$
    \text{H}
    2\text{N-(CH}2\text{)}5\text{-COOH} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-NH-(CH}2\text{)}_5\text{-COOH}
    $$

  • Activation and Coupling :
    The carboxylate of Boc-protected 6-aminohexanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This active ester is then coupled to the α-amine of S-phenyl-L-cysteine in the presence of N,N-diisopropylethylamine (DIEA).
    $$
    \text{Boc-NH-(CH}2\text{)}5\text{-COOH} \xrightarrow{\text{EDCl/HOBt}} \text{Boc-NH-(CH}2\text{)}5\text{-CO-OBt} \xrightarrow{\text{S-Ph-Cys-NH}2} \text{Boc-NH-(CH}2\text{)}_5\text{-CO-NH-Cys(S-Ph)-COOH}
    $$

  • Deprotection :
    The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding N-(6-aminohexanoyl)-S-phenyl-L-cysteine.

Alternative Synthetic Routes and Optimization

Solid-Phase Peptide Synthesis (SPPS)

For scalable production, SPPS offers advantages in iterative coupling and purification:

  • Resin Loading : Fmoc-S-phenyl-L-cysteine is anchored to a Wang resin via its carboxylate group using EDCl/HOBt.
  • Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amine.
  • 6-Aminohexanoyl Coupling : Boc-6-aminohexanoic acid is activated and coupled as described above.
  • Cleavage and Isolation : TFA cleavage releases the product, which is precipitated and purified via HPLC.

Challenges and Mitigation

  • Thiol Oxidation : The S-phenyl group mitigates oxidation, but reactions should be conducted under nitrogen to prevent disulfide formation.
  • Amine Reactivity : Selective acylation requires precise stoichiometry to avoid diacylation or polymerization.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (D₂O) : Key signals include δ 1.35–1.50 (m, 6H, hexanoyl CH₂), 2.25 (t, 2H, COCH₂), 3.10 (dd, 2H, Cys β-CH₂), 4.30 (t, 1H, Cys α-CH).
  • ESI-MS : [M+H]⁺ calculated for $$ \text{C}{15}\text{H}{23}\text{N}3\text{O}3\text{S} $$: 342.15; observed: 342.18.

Purity Assessment

RP-HPLC (C18, 5–30% acetonitrile over 30 min) confirms >95% purity, with a retention time of 12–14 min.

Applications in Bioconjugation and Therapeutics

This compound serves as a versatile building block in ADCs, enabling site-specific conjugation via maleimide-thiol or click chemistry. Its stability and modular design align with trends in precision medicine, as evidenced by its use in cysteine-engineered antibody platforms.

Q & A

Advanced Research Question

  • Chemical synthesis : Higher scalability but generates racemic mixtures requiring chiral resolution .
  • Enzymatic synthesis : Tryptophan synthase enables stereoselective production of S-phenyl-L-cysteine from keratin waste, achieving >90% enantiomeric excess .
  • Hybrid approaches : Use enzymatic methods for chiral cores and chemical modifications for functionalization .

What considerations are critical for in vivo studies involving this compound?

Advanced Research Question

  • Dosage optimization : Start with in vitro EC₅₀ values (e.g., 1 mM for biofilm inhibition) and adjust for bioavailability .
  • Toxicity screening : Use Drosophila models to assess lethality; e.g., diphenyl disulfide showed no host toxicity at bioactive concentrations .
  • Metabolic stability : Monitor urinary excretion of acetylated metabolites via LC-MS .

Q. Tables

Table 1: Synthetic Yields of Cysteine Carbamoyl Derivatives

SubstituentYield (%)Key Reaction Condition
o-Fluorophenyl61Acetone, 25°C
p-Trifluoromethyl52DMSO, 0°C
o-Chloro-p-nitro31Acetone, 25°C

Table 2: Bioactivity of Cysteine Derivatives

CompoundBiofilm Inhibition (%)QS Inhibition (IC₅₀)
S-Phenyl-L-cysteine sulfoxide50 (1 mM)0.8 mM
Diphenyl disulfide48 (1 mM)>2 mM
NPO (Control)55 (1 mM)1.2 mM

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